molecular formula C19H19F4NO3 B1261785 epsilon-momfluorothrin CAS No. 1065124-65-3

epsilon-momfluorothrin

Cat. No.: B1261785
CAS No.: 1065124-65-3
M. Wt: 385.4 g/mol
InChI Key: DPJITPZADZSLBP-DQXQJKBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epsilon-momfluorothrin involves the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 3-(2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Epsilon-momfluorothrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Epsilon-momfluorothrin has several applications in scientific research:

Mechanism of Action

Epsilon-momfluorothrin acts as an axonic poison by keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis of the insect. This mechanism disrupts the normal function of the nervous system, resulting in rapid knockdown and eventual death of the insect . The compound also activates the constitutive androstane receptor (CAR), which can induce hepatocellular tumors in rats .

Comparison with Similar Compounds

Epsilon-momfluorothrin stands out due to its unique combination of high efficacy, stability, and safety profile, making it a valuable tool in pest control.

Biological Activity

Epsilon-momfluorothrin, a type I synthetic pyrethroid insecticide, has garnered attention for its biological activity, particularly concerning its mode of action (MOA), toxicity profiles, and potential carcinogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is a specific isomer of momfluorothrin, with the chemical formula C19H19F4NO3C_{19}H_{19}F_{4}NO_{3}. It is classified as an insecticide that acts primarily on the nervous system of insects by keeping sodium channels in neuronal membranes open, leading to hyperexcitation and paralysis .

Mode of Action

The biological activity of this compound is closely related to its interaction with sodium channels in neurons. The compound acts as an axonic poison, which disrupts normal neuronal function. This mechanism is common among pyrethroids and leads to increased neuronal excitability and eventual paralysis in target pests .

Mechanism of Carcinogenicity

Research indicates that this compound may induce liver tumors in rodent models through activation of the constitutive androstane receptor (CAR). A study demonstrated that both this compound and its structural analogue metofluthrin produced hepatocellular tumors in rats. The tumors were linked to increased liver weight and cellular hypertrophy, suggesting a potential risk for carcinogenicity under certain exposure conditions .

Toxicological Studies

Several toxicological assessments have been conducted to evaluate the risks associated with this compound. Below is a summary of key findings from relevant studies:

Study TypeOrganismDose (ppm)Observations
Carcinogenicity Study Male Wistar Rats20, 200, 900, 1800Increased incidence of hepatocellular adenomas/carcinomas at higher doses .
In Vivo Study Wistar RatsNot specifiedInduced CYP2B activities; increased liver weights; hepatocyte hypertrophy observed .
Chronic Exposure CD-1 Mice100, 1000, 1750/2500No significant carcinogenic effects noted over 78 weeks .

Case Studies and Regulatory Perspectives

A notable case study involved evaluating the human relevance of liver tumor induction by this compound in rodent models. The analysis concluded that while rodent studies indicated potential carcinogenic effects, these findings may not be directly applicable to humans due to differences in metabolic responses between species. Specifically, cultured human hepatocytes were found to be refractory to the mitogenic effects observed in rat hepatocytes, indicating a lower risk for human carcinogenicity .

Regulatory evaluations have also highlighted the importance of understanding these differences. The European Commission has approved this compound for use in biocidal products but continues to monitor its ecological and human health implications .

Environmental Impact

This compound has been assessed for its environmental fate and eco-toxicity. It is characterized as stable and non-persistent in the environment but exhibits high toxicity towards aquatic organisms such as Oncorhynchus mykiss (rainbow trout) and Daphnia magna (water flea) at low concentrations .

Properties

CAS No.

1065124-65-3

Molecular Formula

C19H19F4NO3

Molecular Weight

385.4 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(Z)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5-/t12-,13+/m1/s1

InChI Key

DPJITPZADZSLBP-DQXQJKBJSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N

Isomeric SMILES

C/C(=C/[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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